molecular formula C18H20N2O4S B2688003 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-37-7

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Numéro de catalogue B2688003
Numéro CAS: 921773-37-7
Poids moléculaire: 360.43
Clé InChI: WPILMRJJBWKQPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While specific synthesis details for “4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” were not found, related compounds have been synthesized using various methods. For instance, a group of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides, (E)-4-[5-styryl1,3,4-oxadiazol-2-yl]benzenesulfonamides, and (E)-2-(2,4-dichlorophenyl)-5-(2-arylvinyl)-1,3,4-oxadiazols have been synthesized using the Wittig reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole nucleus, which is a key component of many biologically active compounds . The indole nucleus is aromatic in nature due to the presence of excessive π-electrons delocalization .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Evaluation

One study synthesized a series of benzenesulfonamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. Compounds were found to be effective against various microbial strains and exhibited anticancer activity against cell lines, suggesting potential therapeutic applications (Kumar et al., 2014).

Carbonic Anhydrase Inhibitory Activity

Another research focused on novel benzenesulfonamides that were investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA). These compounds showed potent inhibition of CA isoforms, particularly those associated with tumors, indicating potential for anticancer applications (Eldehna et al., 2017). Additionally, ureido-substituted benzenesulfonamides demonstrated potent inhibition of CA IX and showed antimetastatic activity in a model of breast cancer metastasis, highlighting their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Pain and Inflammation Modulation

The synthesis and testing of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles demonstrated anti-hyperalgesic and anti-edematogenic effects in animal models, suggesting their utility in pain and inflammation management (Lobo et al., 2015).

Potent CA IX Inhibitors

Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed these compounds as potent inhibitors of CA IX, a validated drug target for anticancer agents. This indicates their potential in the development of targeted cancer therapies (Lolak et al., 2019).

Anticancer Lead Compounds

Studies on benzenesulfonamide derivatives have identified compounds with selective inhibitory effects on tumor-associated carbonic anhydrase isoforms, suggesting their potential as leads for anticancer drug development. For instance, novel ureido benzenesulfonamides showed significant inhibitory activity against CA IX and XII, highlighting their potential for further pharmacological studies in cancer treatment (Nabih Lolak et al., 2019).

Propriétés

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILMRJJBWKQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.